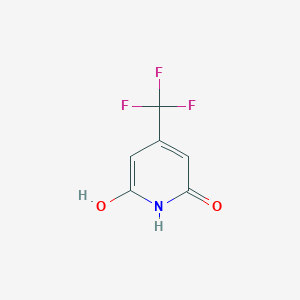

4-(Trifluoromethyl)pyridine-2,6-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-hydroxy-4-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO2/c7-6(8,9)3-1-4(11)10-5(12)2-3/h1-2H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSRJBDGYOYOWIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(NC1=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30573297 | |

| Record name | 6-Hydroxy-4-(trifluoromethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30573297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356518-28-0 | |

| Record name | 6-Hydroxy-4-(trifluoromethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30573297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-(Trifluoromethyl)pyridine-2,6-diol

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 4-(Trifluoromethyl)pyridine-2,6-diol (CAS RN: 356518-28-0), a heterocyclic compound of increasing interest in medicinal chemistry and materials science.[1] The presence of a strongly electron-withdrawing trifluoromethyl group combined with two ionizable hydroxyl groups on a pyridine scaffold imparts a unique and complex chemical character.[2] This document moves beyond a simple recitation of data, offering in-depth explanations of the underlying chemical principles, particularly the critical role of tautomerism. It is designed for researchers, scientists, and drug development professionals, providing not only theoretical insights but also detailed, field-proven experimental and computational protocols for the independent characterization of this and similar molecules.

Molecular Structure and the Critical Role of Tautomerism

The nominal structure of this compound belies its complex solution and solid-state behavior. Like simpler hydroxypyridines, this molecule is subject to prototropic tautomerism, existing as an equilibrium mixture of several forms. The exact position of this equilibrium is paramount as it dictates nearly all other physicochemical properties, including solubility, acidity, and lipophilicity.[3][4]

The primary tautomeric forms include the aromatic diol, the mono-keto hydroxypyridinone, and the non-aromatic pyridinedione.

Caption: Tautomeric equilibria of this compound.

Based on extensive studies of analogous 2-hydroxypyridine/2-pyridone systems, the equilibrium is highly sensitive to the environment.[3] In the gas phase or non-polar solvents, the aromatic hydroxy form may be significant. However, in polar solvents like water and in the solid state, the more polar pyridone and dione forms, which allow for stronger intermolecular hydrogen bonding, are expected to predominate.[4] This shift is driven by the greater dipole moment of the keto forms, leading to more favorable solvation in polar media.[4] The strongly electron-withdrawing trifluoromethyl group further influences the electron density of the ring, likely favoring the keto tautomers. For the remainder of this guide, properties will be discussed with the understanding that the molecule likely exists primarily as the hydroxypyridinone and/or dione tautomers under typical experimental conditions.

Synthesis Pathway

A likely precursor would be ethyl 4,4,4-trifluoroacetoacetate, which contains the required trifluoromethyl group and appropriate functionality for cyclization.

Caption: Proposed one-pot synthesis workflow for the target compound.

Core Physicochemical Properties

Direct experimental data for this compound is sparse. Therefore, this section combines theoretical predictions based on analogous structures with detailed protocols for experimental determination.

Data Summary

The following table summarizes the key physicochemical properties. Calculated values are derived from established computational algorithms and serve as robust estimates pending experimental verification.

| Property | Value (Predicted/Calculated) | Method/Source | Experimental Protocol Section |

| Molecular Formula | C₆H₄F₃NO₂ | - | N/A |

| Molecular Weight | 179.10 g/mol | - | N/A |

| CAS Number | 356518-28-0 | [1] | N/A |

| pKa₁ (first deprotonation) | ~ 4.5 - 5.5 | Computational (QM/QSAR) | 3.2.2 |

| pKa₂ (second deprotonation) | ~ 8.0 - 9.0 | Computational (QM/QSAR) | 3.2.2 |

| cLogP | ~ 0.5 - 0.8 | Fragment-based calculation | 3.3.2 |

| Aqueous Solubility | Moderately Soluble | Qualitative Assessment | 3.4.2 |

Acid-Base Properties (pKa)

The molecule possesses two acidic protons from the hydroxyl groups and a weakly basic nitrogen atom. The strong electron-withdrawing effect of the trifluoromethyl group significantly increases the acidity of the hydroxyl groups compared to unsubstituted dihydroxypyridine and decreases the basicity of the ring nitrogen.

3.2.1 Mechanistic Insights & Predicted Values Due to the tautomerism, the observed pKa values will represent the macroscopic dissociation constants of the equilibrium mixture. The first deprotonation is expected from the more acidic hydroxyl group, likely influenced by the adjacent carbonyl in the hydroxypyridinone tautomer. Quantum mechanical (QM) and QSAR methods have proven effective in predicting the pKa of hydroxypyridin-4-ones with an accuracy of ±0.2 to 1.0 log units.[7][8] Applying these principles, the first pKa is estimated to be in the moderately acidic range of 4.5-5.5, with the second deprotonation occurring at a higher pH of 8.0-9.0.

3.2.2 Experimental Protocol: Potentiometric Titration This self-validating protocol determines the pKa values by monitoring pH changes upon addition of a titrant.

-

Preparation: Accurately weigh ~10-20 mg of the compound and dissolve in ~50 mL of degassed, deionized water. If solubility is limited, a co-solvent (e.g., 10% methanol) can be used, but the pKa will be an apparent value (pKa').

-

Instrumentation: Calibrate a high-precision pH meter with at least three standard buffers (e.g., pH 4.01, 7.00, 10.01). Use a magnetic stirrer at a constant, slow speed.

-

Titration (Acidic pKa): Titrate the solution with a standardized solution of 0.1 M NaOH, adding small, precise aliquots (e.g., 0.05 mL). Record the pH after each addition, ensuring the reading stabilizes.

-

Titration (Basic pKa): To determine the pKa of the conjugate acid (protonated nitrogen), start with a fresh solution and titrate with 0.1 M HCl.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. For polyprotic systems, the pKa values are determined from the pH at the midpoint between equivalence points. Use derivative plots (dpH/dV) to accurately locate the equivalence points.

-

Validation: Repeat the titration at least three times to ensure reproducibility. The standard deviation of the pKa values should be less than 0.05 units.

Lipophilicity (LogP & LogD)

Lipophilicity is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME).[9] It is expressed as the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) at a specific pH, which accounts for all ionic species.

3.3.1 Mechanistic Insights & Calculated Values The LogP value represents a balance between the hydrophilic character of the hydroxyl/carbonyl groups and the lipophilic nature of the trifluoromethyl group and the pyridine ring. Computational methods based on fragment contributions are reliable for estimating LogP.[10][11] Based on these methods, the calculated LogP (cLogP) is estimated to be in the range of 0.5 - 0.8. This indicates a relatively balanced hydrophilic/lipophilic character for the neutral molecule. Since the molecule is acidic, its LogD will decrease significantly as the pH increases above the first pKa, due to the formation of the more water-soluble anionic species.

3.3.2 Experimental Protocol: Shake-Flask Method (OECD 107) This classic method directly measures the partitioning of the compound between n-octanol and water.

-

Preparation: Prepare a series of buffered aqueous solutions (e.g., pH 2.0, 7.4, 9.0). Pre-saturate n-octanol with the aqueous buffer and vice-versa by shaking them together for 24 hours and allowing the layers to separate.

-

Partitioning: Dissolve a known amount of the compound in the pre-saturated n-octanol. Add a precise volume of this solution to a precise volume of the corresponding pre-saturated aqueous buffer in a glass vessel.

-

Equilibration: Shake the vessel at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 2-24 hours).

-

Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculation:

-

P = [Concentration in Octanol] / [Concentration in Aqueous]

-

LogP is the value determined at a pH where the compound is >99% neutral (e.g., pH 2.0).

-

LogD is the value determined at a specific pH (e.g., 7.4).

-

-

Validation: The total amount of substance recovered from both phases should be within 90-110% of the initial amount added. Perform the experiment in triplicate.

Aqueous Solubility

Solubility is a fundamental property that affects bioavailability and formulation. The presence of hydrogen bond donors and acceptors in the molecule suggests some degree of water solubility, while the rigid, crystalline nature of pyridones can limit it due to high crystal lattice energy.[12]

3.4.1 Mechanistic Insights The solubility of this compound will be a function of the interplay between its ability to hydrogen bond with water via its -OH and C=O groups and the energy required to overcome the intermolecular forces in its solid-state crystal lattice. The solubility is expected to be pH-dependent, increasing significantly at pH values above the first pKa as the highly soluble anionic form is generated.

3.4.2 Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

-

Preparation: Add an excess amount of the solid compound to a series of vials containing buffered aqueous solutions at various pH values (e.g., 2.0, 5.0, 7.4, 9.0).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-72 hours). The continued presence of undissolved solid must be confirmed.

-

Sample Preparation: After equilibration, allow the solid to settle. Filter the supernatant through a low-binding 0.45 µm filter to remove all undissolved particles.

-

Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated HPLC or UV-Vis method against a standard curve.

-

Validation: To confirm equilibrium has been reached, take samples at multiple time points (e.g., 24h, 48h, 72h). The calculated solubility should be consistent for the last two time points.

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis is essential for unambiguous structural confirmation and for studying the tautomeric equilibrium.

References

- 1. achmem.com [achmem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 4. wuxibiology.com [wuxibiology.com]

- 5. Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071) | OIST Groups [groups.oist.jp]

- 6. (PDF) Synthesis of 4-Substituted-Pyridine-2,6-Dicarboxylic [research.amanote.com]

- 7. Prediction of 3-hydroxypyridin-4-one (HPO) hydroxyl pKa values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. optibrium.com [optibrium.com]

- 9. acdlabs.com [acdlabs.com]

- 10. docs.chemaxon.com [docs.chemaxon.com]

- 11. logP - octanol-water partition coefficient calculation [molinspiration.com]

- 12. Molecular modeling analysis: "Why is 2-hydroxypyridine soluble in water but not 3-hydroxypyridine?" - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 4-(Trifluoromethyl)pyridine-2,6-diol: A Key Intermediate in Modern Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become an indispensable tool for optimizing the pharmacological profiles of therapeutic candidates. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to modulate key drug-like properties, including metabolic stability, lipophilicity, and binding affinity.[1] When appended to a heterocyclic scaffold like pyridine, the resulting trifluoromethylpyridine (TFMP) moiety offers a unique combination of electronic properties and metabolic resistance, making it a valuable building block in drug design.[2][3][4]

This technical guide provides an in-depth examination of 4-(Trifluoromethyl)pyridine-2,6-diol, a specific TFMP derivative of significant interest. We will delve into its fundamental molecular characteristics, synthesis, and potential applications, offering insights grounded in established chemical principles to support researchers in leveraging this compound for the development of next-generation therapeutics.

Core Molecular and Physicochemical Properties

This compound is a heterocyclic compound whose structure is defined by a pyridine ring substituted with a trifluoromethyl group at the 4-position and hydroxyl groups at the 2- and 6-positions. These substitutions create a molecule with distinct electronic and structural features relevant to its chemical reactivity and utility as a synthetic intermediate.

Key Compound Identifiers

The fundamental properties of this compound are summarized below for quick reference.

| Identifier | Value | Source(s) |

| Molecular Formula | C6H4F3NO2 | [5][6] |

| Molecular Weight | 179.10 g/mol | [5][6] |

| CAS Number | 356518-28-0 | [5] |

| Canonical SMILES | C1=C(C=C(NC1=O)O)C(F)(F)F | [5] |

| InChIKey | Not readily available |

Structural Considerations: Tautomerism

A critical feature of 2,6-dihydroxypyridines is their existence in tautomeric equilibrium with their corresponding pyridone forms. For this compound, this equilibrium involves the diol form and the more stable 6-Hydroxy-4-(trifluoromethyl)pyridin-2(1H)-one form. This tautomerization is a key determinant of the molecule's reactivity, influencing its hydrogen bonding capabilities and its behavior in various chemical transformations. The electron-withdrawing nature of the trifluoromethyl group significantly impacts the electron density of the pyridine ring, influencing this equilibrium.[7]

Caption: Tautomeric equilibrium of this compound.

Synthesis and Mechanistic Considerations

The synthesis of substituted pyridines, particularly those bearing functional groups amenable to further elaboration, is a cornerstone of medicinal chemistry. While specific, peer-reviewed synthetic routes for this compound are not extensively detailed in readily available literature, its synthesis can be approached through established methods for constructing functionalized pyridine rings. A common and powerful strategy involves the cyclocondensation of a trifluoromethyl-containing building block.

A plausible synthetic approach is the cyclocondensation reaction starting from a trifluoromethyl β-ketoester, such as ethyl trifluoroacetate, and an appropriate C3-amide synthon like malonamide. This type of reaction is a well-established method for forming pyrimidine and pyridine scaffolds.[8]

Illustrative Synthetic Workflow

The following diagram outlines a conceptual workflow for the synthesis of the target compound, highlighting the key stages from starting materials to the final product.

Caption: Conceptual workflow for the synthesis of this compound.

Step-by-Step Protocol (Hypothetical)

This protocol is based on analogous syntheses of related heterocyclic compounds and serves as a representative methodology.[8]

-

Reaction Setup: To a stirred suspension of sodium hydride (2.1 equivalents) in an inert solvent such as toluene in a round-bottomed flask under an inert atmosphere (e.g., nitrogen), add butanol (catalytic amount) at a controlled temperature (e.g., 40°C).

-

Addition of Reagents: Sequentially add malonamide (1.0 equivalent) followed by the slow addition of ethyl trifluoroacetate (1.0 equivalent). The reaction is exothermic and may require external cooling to maintain the desired temperature.

-

Reaction: After the initial exotherm subsides, heat the reaction mixture (e.g., on a steam bath) for several hours to drive the reaction to completion.

-

Workup and Isolation: Cool the mixture and extract with water. The aqueous extracts are combined, treated with activated charcoal to remove colored impurities, and filtered.

-

Acidification: Cool the filtrate to 10-15°C and carefully acidify to pH 1-2 with concentrated hydrochloric acid. This will precipitate the product.

-

Purification: The resulting solid is collected by filtration, washed with cold water, and dried under vacuum to yield the final product.

Applications in Research and Drug Discovery

The true value of this compound lies in its potential as a versatile building block for the synthesis of more complex, biologically active molecules. The trifluoromethyl group and the dihydroxy-pyridine scaffold each contribute unique and valuable properties.

The Role of the Trifluoromethyl Group

The -CF3 group is a bioisostere of a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature can significantly alter the pKa of nearby functional groups, impacting ionization state and solubility at physiological pH.[2] Furthermore, the C-F bond is exceptionally strong, meaning the -CF3 group is highly resistant to metabolic degradation (e.g., oxidative metabolism by cytochrome P450 enzymes), which can improve a drug's half-life and overall pharmacokinetic profile.[1]

The Pyridine Scaffold

The pyridine ring is a common motif in pharmaceuticals. Its nitrogen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets like enzymes and receptors. The diol/pyridone functionality of the target molecule offers multiple reactive sites for further chemical modification. The hydroxyl groups can be functionalized through etherification, esterification, or converted into leaving groups (e.g., chlorides) for subsequent nucleophilic substitution or cross-coupling reactions.[9] This synthetic versatility makes it an attractive starting point for constructing diverse chemical libraries for screening.

Derivatives of trifluoromethylpyridines have found applications as agrochemicals and are being investigated for various therapeutic areas, including oncology and infectious diseases, often targeting kinases and other key signaling pathways.[2][4]

Safety and Handling

Proper safety precautions are essential when handling any chemical intermediate.

-

Hazard Statements: Based on supplier information, this compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may be harmful if inhaled (H332).[5]

-

Precautionary Statements: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. Avoid breathing dust, fumes, or vapors.[5]

-

Storage: The compound should be stored under an inert atmosphere at 2-8°C to ensure its stability.[5]

Conclusion

This compound represents a valuable and strategic building block for chemical synthesis, particularly within the fields of pharmaceutical and agrochemical research. Its combination of a metabolically robust trifluoromethyl group with a versatile and functionalizable dihydroxypyridine core provides a powerful platform for developing novel chemical entities. Understanding its fundamental properties, synthetic accessibility, and the strategic advantages conferred by its structural motifs empowers researchers to effectively incorporate this compound into innovative discovery programs.

References

- 1. jelsciences.com [jelsciences.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 4. researchgate.net [researchgate.net]

- 5. achmem.com [achmem.com]

- 6. chemscene.com [chemscene.com]

- 7. ossila.com [ossila.com]

- 8. 2-(TRIFLUOROMETHYL)PYRIMIDINE-4,6-DIOL synthesis - chemicalbook [chemicalbook.com]

- 9. 4-Chloro-2-hydroxy-6-(trifluoromethyl)pyridine | 1196154-31-0 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Electrophilicity of Trifluoromethylated Pyridines

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Executive Summary

The strategic incorporation of the trifluoromethyl (CF₃) group onto the pyridine scaffold represents a cornerstone of modern medicinal and agricultural chemistry. This guide provides an in-depth analysis of the profound impact of trifluoromethylation on the electronic properties and reactivity of the pyridine ring. We will explore the fundamental principles governing the enhanced electrophilicity of these heterocycles, detailing the mechanistic underpinnings of their reactivity, particularly in nucleophilic aromatic substitution (SₙAr) reactions. This document serves as a technical resource, offering field-proven insights, detailed synthetic protocols, and a survey of the applications that leverage the unique chemical behavior of these privileged structural motifs.

Introduction: The Synergy of Pyridine and the Trifluoromethyl Group

The pyridine ring is a ubiquitous feature in pharmaceuticals and agrochemicals, prized for its ability to engage in hydrogen bonding, act as a bioisostere for a phenyl ring, and influence the aqueous solubility of a molecule.[1] However, the true power of this scaffold is often unlocked through substitution. Among the vast arsenal of chemical modifications, the introduction of a trifluoromethyl (-CF₃) group is particularly transformative.

The CF₃ group is not merely a bulky, lipophilic appendage. It is a potent electron-withdrawing group, a property stemming from the high electronegativity of its three fluorine atoms.[2] This strong inductive effect dramatically alters the electronic landscape of the parent molecule. When appended to a pyridine ring—a heterocycle already rendered electron-deficient by its electronegative nitrogen atom—the result is a highly polarized, electrophilic system primed for specific chemical transformations. This synergistic effect confers several advantageous properties sought by drug developers, including:

-

Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism at that position.[3]

-

Increased Lipophilicity: This property can improve a molecule's ability to cross cellular membranes, enhancing bioavailability.[3][4]

-

Modulated pKa: The electron-withdrawing nature of the CF₃ group lowers the pKa of the pyridine nitrogen, reducing its basicity.

-

Altered Binding Affinities: The unique electronic and steric profile can lead to improved interactions with biological targets.[3]

This guide will dissect the chemical consequences of these properties, focusing on how the enhanced electrophilicity of trifluoromethylated pyridines dictates their synthetic utility.

The Electronic Core: Understanding the Source of Enhanced Electrophilicity

The reactivity of an aromatic ring is dictated by its electron density. Pyridine itself is less reactive towards electrophilic aromatic substitution than benzene and more susceptible to nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. The introduction of a CF₃ group drastically amplifies this electron deficiency.

The Hammett constant (σ) quantifies the electron-donating or -withdrawing influence of a substituent. The CF₃ group possesses a significantly positive Hammett constant (σₚ = 0.54), indicating its powerful electron-withdrawing nature through induction.[2] This effect depletes electron density from the pyridine ring, making it a much stronger electrophile.

The position of the CF₃ group is critical in determining the regioselectivity of subsequent reactions.

-

CF₃ at C-2 or C-4: The inductive pull is synergistic with the nitrogen's electron-withdrawing effect, strongly activating the ring for nucleophilic attack, particularly at the para and ortho positions relative to the nitrogen.

-

CF₃ at C-3: The inductive effect still renders the entire ring more electron-poor, but the activation for nucleophilic attack is generally less pronounced compared to 2- or 4-substitution.

This profound electronic perturbation is the primary driver behind the characteristic reactivity of trifluoromethylated pyridines, making them exceptionally valuable substrates for nucleophilic aromatic substitution (SₙAr).

Reactivity Profile: Nucleophilic Aromatic Substitution (SₙAr) as the Signature Reaction

The hallmark reaction of trifluoromethylated pyridines is SₙAr. In this two-step process, a nucleophile attacks the electron-deficient ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of a leaving group restores aromaticity.

The trifluoromethyl group facilitates this reaction in two crucial ways:

-

Activation of the Ring: By lowering the electron density of the ring, it lowers the activation energy for the initial nucleophilic attack, accelerating the rate-determining step.

-

Stabilization of the Intermediate: The CF₃ group provides powerful inductive stabilization for the negative charge developed in the Meisenheimer complex.

This is especially effective when the nucleophile attacks at the C-2 or C-4 positions, as the negative charge can be delocalized onto the electronegative ring nitrogen, a highly stabilizing resonance contributor.[5] The CF₃ group further stabilizes this intermediate regardless of its position.

The enhanced electrophilicity makes trifluoromethylated pyridines reactive towards a wide range of soft and hard nucleophiles, including amines, alkoxides, thiolates, and carbanions, often under mild conditions. This reliable reactivity makes them ideal building blocks in multi-step synthetic campaigns.

Synthesis of Trifluoromethylated Pyridine Building Blocks

The utility of these electrophilic scaffolds is predicated on their accessibility. Industrial and laboratory-scale syntheses typically fall into two major categories.

Halogen Exchange on Picoline Precursors

This is a classic and robust industrial approach, starting from readily available picolines (methylpyridines).[2][6] The process involves the free-radical chlorination of the methyl group to a trichloromethyl group, followed by a halogen exchange (halex) reaction with a fluoride source, such as hydrogen fluoride (HF), to yield the trifluoromethyl group.[7] Further chlorination of the pyridine ring can be performed to install leaving groups for subsequent SₙAr reactions.

A key industrial intermediate, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), is synthesized via this strategy and is a precursor to numerous agrochemicals.[6][8] The synthesis can be performed in a stepwise liquid-phase/vapor-phase process or a simultaneous vapor-phase reaction at high temperatures.[2]

Ring Construction and Direct Trifluoromethylation

Alternative strategies involve building the pyridine ring from smaller, trifluoromethyl-containing fragments or the direct introduction of a CF₃ group onto a pre-functionalized pyridine.[6][9] The latter often employs trifluoromethyl-copper species or modern electrophilic trifluoromethylating reagents like Togni or Umemoto reagents, though these are typically used for late-stage functionalization.[10][11]

Experimental Protocols: A Practical Guide

To bridge theory and practice, this section provides a representative, self-validating protocol for a common SₙAr reaction.

Protocol 1: Synthesis of 2-Methoxy-5-(trifluoromethyl)pyridine

This protocol describes the methoxylation of 2-chloro-5-(trifluoromethyl)pyridine, a common transformation leveraging the electrophilicity of the substrate.

Causality: The reaction's success hinges on the high electrophilicity of the C-2 position, which is activated by both the ring nitrogen and the C-5 trifluoromethyl group. Sodium methoxide serves as a potent, non-sterically hindered nucleophile. Anhydrous conditions are crucial as water could compete as a nucleophile or quench the methoxide. The reflux temperature provides the necessary activation energy for the reaction to proceed at a practical rate.

Methodology:

-

Reagent Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add anhydrous methanol (40 mL). Carefully add sodium metal (0.60 g, 26 mmol, 1.3 eq) in small portions. Stir until all sodium has dissolved to form sodium methoxide.

-

Scientist's Note: This in situ preparation ensures a fresh, anhydrous source of sodium methoxide. Commercial solutions can also be used if their concentration and water content are known.

-

-

Substrate Addition: To the freshly prepared sodium methoxide solution, add 2-chloro-5-(trifluoromethyl)pyridine (3.63 g, 20 mmol, 1.0 eq) via syringe or cannula.

-

Reaction: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding water (50 mL). The product is often a solid or oil that can be extracted.

-

Extraction & Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 40 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Final Product: The crude product can be purified by flash column chromatography on silica gel or by distillation to afford 2-methoxy-5-(trifluoromethyl)pyridine as a clear oil or low-melting solid.

Applications in Industry: From Lab Bench to Market

The predictable reactivity and favorable physicochemical properties of trifluoromethylated pyridines have led to their integration into numerous commercial products, particularly in the agrochemical and pharmaceutical sectors.[2][6]

The electrophilic nature of intermediates like 2-chloro-5-(trifluoromethyl)pyridine or 2,3,5-DCTF is directly exploited in their synthesis. The C-Cl bond serves as a reliable handle for SₙAr reactions to build the final, complex active ingredient.

| Compound Name | Class | Key Intermediate | Application |

| Fluazifop-butyl [6] | Herbicide | 2-Chloro-5-(trifluoromethyl)pyridine | Post-emergence control of grass weeds in broad-leaved crops. |

| Flonicamid [8] | Insecticide | 4-(Trifluoromethyl)nicotinic acid derivatives | Selective control of sucking insects like aphids. |

| Fluazinam [8] | Fungicide | 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) | Broad-spectrum control of fungal diseases in various crops. |

| Picoxystrobin | Fungicide | 3-Chloro-5-(trifluoromethyl)pyridin-2-ol | A strobilurin fungicide used for disease control in cereals. |

Conclusion and Future Outlook

Trifluoromethylated pyridines are not merely another class of heterocyclic compounds; they are precision tools for the modern chemist. The powerful, synergistic electron-withdrawing effects of the ring nitrogen and the CF₃ group create a highly electrophilic and synthetically versatile scaffold. A thorough understanding of the principles governing their electrophilicity allows researchers to rationally design synthetic routes and predict reactivity with a high degree of confidence. As synthetic methodologies for fluorination continue to advance, and our understanding of fluorine's role in molecular recognition deepens, the strategic application of trifluoromethylated pyridines in the development of next-generation pharmaceuticals and agrochemicals is set to expand even further.

References

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 7. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]

- 8. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 9. researchgate.net [researchgate.net]

- 10. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Role of the Trifluoromethyl Group in Pyridine Ring Activation

For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced interplay of substituents and aromatic systems is paramount. This guide provides a comprehensive exploration of the trifluoromethyl (-CF3) group's profound influence on the electronic properties and reactivity of the pyridine ring, a scaffold of immense importance in pharmaceuticals and agrochemicals.[1][2] We will delve into the fundamental principles governing this activation, present practical synthetic methodologies, and discuss the strategic application of this knowledge in modern chemical research.

Part 1: The Trifluoromethyl Group - A Unique Activator

The trifluoromethyl group is a powerful modulator of molecular properties. Its strong electron-withdrawing nature, a consequence of the high electronegativity of the three fluorine atoms, significantly alters the electron density distribution within an aromatic ring.[1][3][4] Unlike simple alkyl groups, the -CF3 group deactivates aromatic rings towards electrophilic substitution while simultaneously activating them for nucleophilic attack.[5] This dual reactivity is central to its utility in chemical synthesis.

Electronic Effects on the Pyridine Ring

The pyridine ring is inherently electron-deficient due to the presence of the electronegative nitrogen atom. The introduction of a trifluoromethyl group further exacerbates this electron deficiency. The potent inductive effect (-I) of the -CF3 group withdraws electron density from the ring system, making the carbon atoms more electrophilic and thus more susceptible to attack by nucleophiles.[3][4]

This activation is most pronounced when the -CF3 group is positioned ortho or para to a leaving group, as the negative charge in the resulting Meisenheimer intermediate can be effectively delocalized onto the electronegative nitrogen atom and the trifluoromethyl group through resonance.[6][7]

Table 1: Physicochemical Properties of Trifluoromethylpyridines vs. Parent Pyridine

| Compound | pKa of Conjugate Acid | CLogP | Dipole Moment (D) |

| Pyridine | 5.25 | 0.65 | 2.22 |

| 2-(Trifluoromethyl)pyridine | 1.69 | 1.85 | 4.13 |

| 3-(Trifluoromethyl)pyridine | 2.84 | 1.70 | 3.56 |

| 4-(Trifluoromethyl)pyridine | 1.76 | 1.88 | 4.19 |

Note: The data presented are representative values and may vary slightly depending on the source and measurement conditions.

The lower pKa values of trifluoromethylpyridines compared to pyridine clearly indicate their reduced basicity due to the electron-withdrawing nature of the -CF3 group. The increased CLogP values highlight the enhanced lipophilicity conferred by the trifluoromethyl group, a crucial property in drug design.[5]

Part 2: Activation Towards Nucleophilic Aromatic Substitution (SNAr)

The primary consequence of trifluoromethyl group installation on a pyridine ring is the significant enhancement of its reactivity towards nucleophilic aromatic substitution (SNAr). This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-N, C-O, and C-S bonds on aromatic scaffolds.[6][8]

Mechanism of SNAr on Trifluoromethylated Pyridines

The SNAr reaction on a trifluoromethyl-substituted pyridine typically proceeds through a two-step addition-elimination mechanism.

-

Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing a suitable leaving group (e.g., a halide). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][7]

-

Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the leaving group.

The trifluoromethyl group plays a crucial role in stabilizing the negatively charged Meisenheimer complex, thereby lowering the activation energy of the reaction and increasing the reaction rate.

Regioselectivity in SNAr Reactions

The position of the trifluoromethyl group on the pyridine ring dictates the regioselectivity of nucleophilic attack. For SNAr to be efficient, the -CF3 group should be located at a position that can stabilize the negative charge of the Meisenheimer intermediate through resonance. This typically means the -CF3 group is positioned ortho or para to the leaving group.

Diagram 1: SNAr Mechanism on 2-Chloro-5-(trifluoromethyl)pyridine

Caption: SNAr mechanism on a trifluoromethylated pyridine.

Part 3: Synthetic Strategies for Trifluoromethylpyridines

The synthesis of trifluoromethylpyridines is a critical aspect of their application. Several methods have been developed, each with its own advantages and limitations.

Halogen Exchange Reactions

One of the most common methods for introducing a trifluoromethyl group is through a halogen exchange reaction, where a trichloromethyl-substituted pyridine is treated with a fluorinating agent such as HF or SbF3.[9] This method is often employed in industrial settings for the large-scale production of key intermediates.[1][2]

Cyclocondensation Reactions

Trifluoromethylated pyridine rings can also be constructed through cyclocondensation reactions using trifluoromethyl-containing building blocks.[1][10] This approach offers a high degree of flexibility in accessing a wide range of substituted trifluoromethylpyridines.

Direct C-H Trifluoromethylation

More recently, methods for the direct C-H trifluoromethylation of pyridines have emerged as powerful tools.[11][12][13][14] These reactions, often involving radical or nucleophilic trifluoromethylating agents, provide a more atom-economical and step-efficient route to these valuable compounds.

Diagram 2: Synthetic Routes to Trifluoromethylpyridines

Caption: Major synthetic strategies for accessing trifluoromethylpyridines.

Part 4: Experimental Protocol: Nucleophilic Aromatic Substitution

The following is a representative protocol for the SNAr of 2-chloro-5-(trifluoromethyl)pyridine with a generic amine nucleophile. This protocol is intended as a general guideline and may require optimization for specific substrates and nucleophiles.

Materials and Reagents

-

2-Chloro-5-(trifluoromethyl)pyridine

-

Amine nucleophile (e.g., morpholine, piperidine)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)

-

Base (e.g., K2CO3, Cs2CO3, or Et3N)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure

-

Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) and the anhydrous solvent.

-

Addition of Reagents: Add the amine nucleophile (1.1-1.5 eq) and the base (1.5-2.0 eq) to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-substituted 5-(trifluoromethyl)pyridin-2-amine.

Part 5: Applications in Drug Discovery and Agrochemicals

The unique properties conferred by the trifluoromethyl group have made trifluoromethylpyridines invaluable scaffolds in medicinal chemistry and agrochemical research.[1][2]

Medicinal Chemistry

The introduction of a -CF3 group can significantly improve the pharmacological profile of a drug candidate.[5] Key benefits include:

-

Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation.[5]

-

Increased Lipophilicity: The -CF3 group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

-

Modulation of pKa: The electron-withdrawing nature of the -CF3 group can be used to fine-tune the pKa of nearby functional groups, which can impact drug-receptor interactions.

-

Bioisosterism: The trifluoromethyl group can act as a bioisostere for other groups, such as a methyl or chloro group, allowing for the optimization of lead compounds.[5][15][16][17]

Agrochemicals

Trifluoromethylpyridines are key components of numerous successful herbicides, insecticides, and fungicides.[1][2][18] The presence of the -CF3 group often enhances the potency and selectivity of these agrochemicals. For instance, fluazifop-butyl, a widely used herbicide, contains a 5-(trifluoromethyl)pyridin-2-yloxy moiety.[1][2]

Conclusion

The trifluoromethyl group is a powerful and versatile tool for activating the pyridine ring, particularly for nucleophilic aromatic substitution. Its strong electron-withdrawing properties fundamentally alter the reactivity of the pyridine nucleus, enabling a wide range of synthetic transformations. A thorough understanding of the principles outlined in this guide will empower researchers to strategically employ trifluoromethylpyridines in the design and synthesis of novel, high-value molecules for a multitude of applications, from life-saving pharmaceuticals to innovative agrochemicals.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 3. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. mdpi.com [mdpi.com]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]

- 15. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 16. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

4-(Trifluoromethyl)pyridine-2,6-diol: A Versatile Heterocyclic Scaffold for Modern Drug Discovery and Agrochemicals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the Trifluoromethylpyridinol Moiety

In the landscape of modern medicinal and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance biological activity and fine-tune physicochemical properties.[1][2] The trifluoromethyl (-CF3) group, in particular, is a powerful modulator due to its strong electron-withdrawing nature, high lipophilicity, and metabolic stability. When integrated into a heterocyclic system like pyridine, these effects are amplified, creating a unique building block with significant potential. This guide focuses on 4-(Trifluoromethyl)pyridine-2,6-diol, a key heterocyclic building block, exploring its synthesis, physicochemical properties, reactivity, and applications. The presence of the trifluoromethyl group on the pyridinediol backbone creates a unique electronic environment, influencing the acidity of the hydroxyl groups and the reactivity of the pyridine ring, making it a valuable synthon for the construction of complex molecular architectures.

Physicochemical Properties and Tautomerism

Tautomerism: A Key Consideration

A critical aspect of hydroxypyridines is their existence in tautomeric forms. For this compound, several tautomers can be envisaged, including the diol, the hydroxy-pyridone, and the pyridin-dione forms. The equilibrium between these tautomers is influenced by the solvent, pH, and temperature. The strong electron-withdrawing trifluoromethyl group is expected to increase the acidity of the N-H proton in the pyridone and dione forms, potentially favoring these tautomers in many conditions. This is a crucial consideration for its reactivity, as different tautomers will exhibit distinct chemical behaviors.

Table 1: Estimated Physicochemical Properties of this compound

| Property | Estimated Value/Information | Source/Basis |

| CAS Number | 356518-28-0 | [3] |

| Molecular Formula | C₆H₄F₃NO₂ | [3] |

| Molecular Weight | 179.10 g/mol | [3] |

| Appearance | Expected to be a solid at room temperature. | General observation for similar small organic molecules. |

| Melting Point | Not available. For comparison, 2-hydroxy-4-(trifluoromethyl)pyridine melts at 161-165 °C. | [4] |

| Boiling Point | Not available. | |

| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. | Inferred from the polar nature of the diol functionality. |

| pKa | Not available. The trifluoromethyl group will increase the acidity of the hydroxyl groups compared to unsubstituted dihydroxypyridines. | The electron-withdrawing nature of the CF₃ group is well-documented.[1] |

| Storage | Store in an inert atmosphere at 2-8°C. | [3] |

Synthesis of the this compound Scaffold

The synthesis of trifluoromethyl-substituted pyridines can be broadly categorized into two main approaches: introduction of the trifluoromethyl group onto a pre-formed pyridine ring, and construction of the pyridine ring from a trifluoromethyl-containing building block.[1][5]

Conceptual Synthetic Pathways

While a specific, detailed experimental protocol for the synthesis of this compound is not prominently reported, two plausible synthetic strategies can be proposed based on established chemical transformations.

1. Cyclocondensation Approach:

This "bottom-up" approach involves the construction of the pyridine ring from acyclic precursors already bearing the trifluoromethyl group. A potential route could involve the condensation of a trifluoromethylated 1,3-dicarbonyl compound (or a synthetic equivalent) with a source of ammonia. Key trifluoromethyl-containing building blocks for pyridine synthesis include ethyl 4,4,4-trifluoro-3-oxobutanoate.[1]

Caption: Conceptual cyclocondensation pathway for the synthesis of this compound.

2. Hydrolysis of a Dihalogenated Precursor:

A "top-down" approach would involve the synthesis of a dihalogenated precursor, such as 2,6-dichloro-4-(trifluoromethyl)pyridine, followed by hydrolysis of the chloro groups to hydroxyl groups. The hydrolysis of chloropyridines to hydroxypyridines is a known transformation, often requiring forcing conditions such as high temperatures and pressures in the presence of a strong base.[6]

Caption: Proposed synthesis of this compound via hydrolysis of a dichlorinated precursor.

Illustrative Experimental Protocol (Hypothetical)

The following is a hypothetical, non-validated protocol for the hydrolysis of 2,6-dichloro-4-(trifluoromethyl)pyridine, based on similar reported procedures for related compounds.[6] This protocol requires experimental validation and optimization.

Reaction: Hydrolysis of 2,6-dichloro-4-(trifluoromethyl)pyridine

-

Materials:

-

2,6-dichloro-4-(trifluoromethyl)pyridine

-

Sodium hydroxide (or potassium hydroxide)

-

Deionized water

-

Hydrochloric acid (for acidification)

-

High-pressure reactor (autoclave)

-

-

Procedure:

-

Charge the high-pressure reactor with 2,6-dichloro-4-(trifluoromethyl)pyridine (1.0 eq).

-

Add an aqueous solution of sodium hydroxide (2.2-2.5 eq).

-

Seal the reactor and heat to 150-160 °C under autogenous pressure for 4-6 hours with stirring.

-

Cool the reactor to room temperature and carefully vent any excess pressure.

-

Transfer the reaction mixture to a beaker and cool in an ice bath.

-

Acidify the mixture to pH 2-3 with concentrated hydrochloric acid to precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold deionized water and dry under vacuum.

-

The crude product may be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Reactivity and Synthetic Utility

The reactivity of this compound is governed by the interplay of its three key functional components: the two hydroxyl groups and the electron-deficient pyridine ring.

Reactions at the Hydroxyl Groups

The hydroxyl groups are nucleophilic and can undergo a variety of common transformations:

-

Alkylation: O-alkylation can be achieved using alkyl halides in the presence of a base to generate the corresponding alkoxy derivatives. The regioselectivity of alkylation (mono- vs. di-alkylation, and selectivity between the two hydroxyls if they are in different electronic environments in a tautomeric form) will depend on the reaction conditions.

-

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides will yield the corresponding esters.

-

Halogenation: The hydroxyl groups can be converted to leaving groups, such as chloro or bromo, using standard halogenating agents (e.g., POCl₃, PBr₃). This transformation is a key step in converting the diol into a more versatile building block for cross-coupling reactions.

Reactions on the Pyridine Ring

The pyridine ring is rendered electron-deficient by the strongly electron-withdrawing trifluoromethyl group. This has several consequences for its reactivity:

-

Electrophilic Aromatic Substitution (SEAr): SEAr reactions (e.g., nitration, halogenation) are generally disfavored on electron-deficient pyridine rings. If they do occur, they will require harsh conditions and are likely to be directed to the positions meta to the trifluoromethyl group.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the ring makes it susceptible to SNAr, particularly if good leaving groups are present on the ring.

Applications in Medicinal Chemistry and Agrochemicals

While specific applications of this compound are not extensively documented, its structural motifs are present in a range of biologically active molecules. Dihydropyridine and pyridine scaffolds are found in numerous approved drugs for a wide array of indications.[7][8][9] The related compound, 2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile, is used in the synthesis of potential antitumor agents. This suggests that this compound is a promising starting material for the synthesis of novel therapeutic agents and agrochemicals.

The diol functionality provides convenient handles for the introduction of diverse substituents, allowing for the exploration of structure-activity relationships in drug discovery programs. The trifluoromethyl group can enhance membrane permeability and metabolic stability, and can also participate in favorable interactions with biological targets.

Safety Information

Conclusion

This compound is a heterocyclic building block with significant potential in the synthesis of novel, biologically active compounds. Its unique combination of a dihydroxypyridine scaffold and a powerful electron-withdrawing trifluoromethyl group makes it an attractive starting point for the development of new pharmaceuticals and agrochemicals. While further research is needed to fully elucidate its properties and reactivity, the foundational knowledge of pyridine chemistry provides a strong basis for its exploration and utilization in synthetic programs.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. par.nsf.gov [par.nsf.gov]

- 3. achmem.com [achmem.com]

- 4. ossila.com [ossila.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 6. EP0966441B1 - Process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. 1,4-Dihydropyridine scaffold in medicinal chemistry, the story so far and perspectives (part 2): action in other targets and antitargets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Potential of Trifluoromethylpyridinediols in Research and Development

An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This guide serves as a technical deep-dive into the emerging class of molecules known as trifluoromethylpyridinediols. We will move beyond a simple recitation of facts to explore the underlying scientific principles that make these compounds a compelling area of study. By synthesizing established knowledge on fluorination chemistry with the versatile pyridinol scaffold, this document will provide field-proven insights, validated experimental frameworks, and a forward-looking perspective on their potential applications.

PART 1: THE STRATEGIC ADVANTAGE OF THE TRIFLUOROMETHYLPYRIDINEDIOL SCAFFOLD

The true potential of a molecular class lies in the synergistic interplay of its constituent parts. The trifluoromethylpyridinediol scaffold is a prime example, combining the powerful, property-modulating effects of the trifluoromethyl group with the versatile, hydrogen-bonding capabilities of a dihydroxylated pyridine ring.

1.1 The Trifluoromethyl Group: A Pillar of Modern Medicinal Chemistry

The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in drug design for optimizing a molecule's therapeutic potential.[1][2] Its influence is multifaceted, stemming from the unique physicochemical properties of the fluorine atom.[3][4][5]

-

Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This is a crucial strategy for increasing a drug's half-life and bioavailability.[1]

-

Increased Lipophilicity : The -CF3 group significantly increases a molecule's lipophilicity, which can improve its ability to cross biological membranes and reach intracellular targets. This property is critical for influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][6]

-

Modulation of Basicity : As a strongly electron-withdrawing group, the -CF3 moiety lowers the pKa of the pyridine nitrogen.[3] This reduction in basicity can be vital for minimizing off-target interactions and improving the pharmacokinetic profile of a drug candidate.

-

Bioisosteric Replacement : In medicinal chemistry, the -CF3 group is often used as a bioisostere for a methyl group. However, its larger size and distinct electronic nature can lead to unique and often more potent interactions with biological targets.[7]

1.2 The Pyridinediol Framework: A Platform for Targeted Interactions

While the -CF3 group fine-tunes pharmacokinetics, the pyridinediol core provides the ideal framework for specific, high-affinity binding to biological targets. The two hydroxyl (-OH) groups are exceptional hydrogen bond donors and acceptors. This allows them to form precise, directional interactions with the amino acid residues in an enzyme's active site or a receptor's binding pocket, a fundamental principle of rational drug design. The rigid pyridine ring acts as a stable, predictable scaffold, holding these hydroxyl groups in a defined spatial orientation for optimal binding.

1.3 Synthetic Strategy: A Validated Workflow

The synthesis of trifluoromethylpyridinediols requires a multi-step approach that strategically builds the molecule while protecting reactive functional groups. The following protocol outlines a robust and logical pathway.

Experimental Protocol: A General Synthesis of Trifluoromethylpyridinediols

-

Starting Material Selection : Begin with a commercially available dihydroxypyridine. The regiochemistry of the final product is determined by the substitution pattern of this initial scaffold.

-

Hydroxyl Group Protection : To prevent the acidic protons of the hydroxyl groups from interfering with subsequent organometallic or radical reactions, they must be protected. Silyl ethers, such as TBDMS (tert-butyldimethylsilyl), are an excellent choice due to their stability and ease of removal.

-

Procedure: Dissolve the dihydroxypyridine in an anhydrous aprotic solvent (e.g., DMF or DCM). Add 2.2 equivalents of TBDMS-Cl and 2.5 equivalents of a non-nucleophilic base like imidazole. Stir at room temperature and monitor by TLC until the starting material is consumed. Perform an aqueous workup and purify the resulting bis-silylated pyridine via flash column chromatography.

-

-

Directed Trifluoromethylation : With the hydroxyls protected, the -CF3 group can be introduced. A common method is radical trifluoromethylation using an electrophilic "CF3+" source like the Togni reagent or a nucleophilic source like the Ruppert-Prakash reagent (TMSCF3). For this workflow, we will use a radical approach.

-

Procedure: Dissolve the protected pyridine in a suitable solvent (e.g., acetonitrile). Add a radical initiator (e.g., AIBN) and a CF3 source (e.g., sodium triflinate, the Langlois reagent). Heat the reaction to initiate the radical cascade. Monitor by LC-MS. Upon completion, perform an aqueous workup and purify the trifluoromethylated intermediate.

-

-

Deprotection : The final step is the removal of the silyl protecting groups to reveal the diol functionality.

-

Procedure: Dissolve the purified intermediate in THF. Add 2.2 equivalents of a fluoride source, such as TBAF (tetrabutylammonium fluoride). Stir at room temperature. The reaction is typically complete within a few hours. Quench the reaction, extract the product, and purify by recrystallization or column chromatography to yield the final trifluoromethylpyridinediol.

-

Diagram: Synthetic Workflow for Trifluoromethylpyridinediols

Caption: A logical, three-phase workflow for synthesizing trifluoromethylpyridinediols.

PART 2: APPLICATIONS IN PHARMACEUTICAL RESEARCH

The molecular architecture of trifluoromethylpyridinediols makes them particularly well-suited for targeting enzymes implicated in human disease. Their ability to act as both hydrogen bond donors/acceptors and engage in favorable hydrophobic interactions is a powerful combination.

2.1 As Kinase Inhibitors in Oncology

Protein kinases are a major class of drug targets in cancer therapy. Their active sites universally contain a hinge region that forms critical hydrogen bonds with inhibitors, and often a nearby hydrophobic pocket. A trifluoromethylpyridinediol could theoretically span both regions: the pyridinediol moiety could form the requisite hydrogen bonds with the kinase hinge, while the lipophilic -CF3 group could occupy the hydrophobic pocket, leading to high-affinity binding.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., PI3Kδ)

Phosphoinositide 3-kinase delta (PI3Kδ) is a key target in certain hematological malignancies.[8]

-

Reagents : Prepare assay buffer, recombinant human PI3Kδ, ATP, and the lipid substrate (e.g., PIP2). Prepare the trifluoromethylpyridinediol test compounds in DMSO.

-

Assay Plate Preparation : Add assay buffer to a 384-well plate. Serially dilute the test compounds to create a 10-point dose-response curve. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

-

Enzyme Reaction : Add the PI3Kδ enzyme to each well and incubate briefly with the compounds. Initiate the kinase reaction by adding a mixture of ATP and the lipid substrate.

-

Detection : Allow the reaction to proceed for 60 minutes at room temperature. Stop the reaction and detect the amount of product (ADP) formed using a luminescence-based assay kit (e.g., Kinase-Glo®).

-

Data Analysis : Measure luminescence on a plate reader. Convert the raw data to percent inhibition relative to controls. Fit the dose-response data to a four-parameter logistic model to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).

Table: Projected Performance of a Trifluoromethylpyridinediol Inhibitor

| Compound | Target | IC50 (nM) | Rationale for Potency |

| Lead Compound (Pyridinediol) | PI3Kδ | 150 nM | Forms key hydrogen bonds but lacks hydrophobic engagement. |

| Optimized Compound (CF3-Pyridinediol) | PI3Kδ | 5 nM | Diol forms H-bonds; CF3 group occupies hydrophobic pocket, increasing affinity. |

Diagram: PI3K Signaling Pathway and Point of Inhibition

Caption: Targeted inhibition of the PI3K signaling pathway by a CF3-pyridinediol.

PART 3: POTENTIAL IN AGROCHEMICAL DEVELOPMENT

The trifluoromethylpyridine motif is a cornerstone of the modern agrochemical industry, found in numerous successful herbicides, fungicides, and insecticides.[3][5][9] More than half of the pesticides launched in the last two decades contain fluorine.[3] The addition of diol functionality could unlock novel modes of action or improve selectivity.

-

Herbicides : Many herbicides act by inhibiting essential plant enzymes. For example, flazasulfuron is a sulfonylurea herbicide containing a trifluoromethylpyridine ring that inhibits acetolactate synthase (ALS).[3] A trifluoromethylpyridinediol could be designed to target similar enzymatic pathways, with the diol group potentially offering new binding interactions to overcome resistance.

-

Fungicides and Insecticides : The development of fungicides like fluopyram and insecticides like flonicamid highlights the effectiveness of the trifluoromethylpyridine core.[4] Trifluoromethylpyridinediols could exhibit potent fungicidal or insecticidal activity, potentially through mechanisms like disrupting mitochondrial respiration or modulating ion channels.[10][11][12] Their enhanced metabolic stability is a key advantage in ensuring persistence and efficacy in the field.

PART 4: FRONTIERS IN MATERIALS SCIENCE

While biological applications are the most immediate, the unique electronic and physical properties of these molecules suggest potential in materials science.

-

Functional Polymers : The diol groups can serve as monomers for polymerization reactions, allowing the integration of the electronically distinct trifluoromethylpyridine core into novel polymers. These materials could have applications in specialty coatings or advanced membranes.

-

Organic Electronics : The electron-withdrawing nature of the -CF3 group can significantly alter the electronic properties of the pyridine ring. This could be exploited in the design of new organic semiconductors or emissive materials for use in sensors or organic light-emitting diodes (OLEDs).[4]

CONCLUSION

Trifluoromethylpyridinediols stand at the intersection of several key chemical strategies. They leverage the proven benefits of fluorination to enhance pharmacokinetic and metabolic properties while utilizing a versatile hydrogen-bonding scaffold for high-affinity, targeted interactions. While still an emerging area of research, the foundational principles of chemistry and pharmacology strongly suggest their potential for significant breakthroughs in drug discovery, agrochemical innovation, and materials science. This guide has provided the core rationale and validated experimental starting points to empower scientists to explore and unlock the full potential of this promising class of molecules.

REFERENCES

-

Tsukamoto, M. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 293-305. --INVALID-LINK--

-

NINGBO INNO PHARMCHEM CO., LTD. Exploring the Chemical Properties and Applications of Trifluoromethyl Pyridines. --INVALID-LINK--

-

Smith, S. et al. (2018). The importance of trifluoromethyl pyridines in crop protection. Pest Management Science. --INVALID-LINK--

-

Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. --INVALID-LINK--

-

Tsukamoto, M. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. --INVALID-LINK--

-

NINGBO INNO PHARMCHEM CO.,LTD. Enhancing Crop Protection: The Role of Trifluoromethyl Pyridines in Agrochemicals. --INVALID-LINK--

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding Trifluoromethyl Pyridines in Pharma Synthesis. --INVALID-LINK--

-

NINGBO INNO PHARMCHEM CO.,LTD. Trifluoromethylpyridine Derivatives: Enhancing Agrochemical Efficacy. --INVALID-LINK--

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. --INVALID-LINK--

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. --INVALID-LINK--

-

Bonacorso, H. G., et al. (2015). Synthesis, Structure Elucidation, Antioxidant and Antimicrobial Activity of Novel 2-(5-Trifluoromethyl-1H-pyrazol-1-yl)-5-(5-trihalomethyl-1H-pyrazol-1-yl-1-carbonyl)pyridines. Journal of the Brazilian Chemical Society. --INVALID-LINK--

-

de la Torre, M. C., et al. (2025). Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). --INVALID-LINK--

-

Wang, X., et al. (2021). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 14(3), 102981. --INVALID-LINK--

-

Cielecka-Piontek, J., et al. (2023). Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow. International Journal of Molecular Sciences, 24(8), 7430. --INVALID-LINK--

-

Ogawa, Y., et al. (2020). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. iScience, 23(8), 101377. --INVALID-LINK--

-

Samsonenko, D. G., et al. (2022). First Trifluoromethylated Phenanthrolinediamides: Synthesis, Structure, Stereodynamics and Complexation with Ln(III). Molecules, 27(19), 6668. --INVALID-LINK--

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. --INVALID-LINK--

-

Goud, S. R., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(18), 5965. --INVALID-LINK--

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 6. nbinno.com [nbinno.com]

- 7. mdpi.com [mdpi.com]

- 8. Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

literature review of 4-(Trifluoromethyl)pyridine-2,6-diol

An In-depth Technical Guide to 4-(Trifluoromethyl)pyridine-2,6-diol

Abstract: This technical guide provides a comprehensive analysis of this compound, a heterocyclic compound of significant interest to medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl group onto the 2,6-dihydroxypyridine scaffold imparts unique physicochemical properties that are highly desirable in the design of novel therapeutics. This document elucidates the fundamental aspects of the molecule, including its structural properties, pronounced tautomerism, and proposed synthetic pathways. Furthermore, it explores the compound's reactivity, potential for derivatization, and its prospective applications as a core scaffold in modern drug development programs, particularly in the context of kinase and enzyme inhibition. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of fluorinated pyridine heterocycles.

Introduction to a Scaffold of High Potential

The Trifluoromethylpyridine Motif in Medicinal Chemistry

The introduction of a trifluoromethyl (-CF3) group into therapeutic candidates is a cornerstone strategy in modern medicinal chemistry. This is due to the profound and generally beneficial effects the -CF3 group has on a molecule's pharmacological profile, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target proteins.[1] These attributes are critical for optimizing the pharmacokinetic and pharmacodynamic properties of a drug, often leading to improved efficacy and safety profiles. Consequently, trifluoromethylpyridine (TFMP) derivatives are integral components in a wide range of approved agrochemicals and pharmaceuticals, with many more currently in clinical development.[2][3]

The 2,6-Dihydroxypyridine Moiety: Tautomerism and Reactivity

The 2,6-dihydroxypyridine core is characterized by its ability to exist in multiple tautomeric forms.[4] This prototropic tautomerism, an equilibrium between the di-hydroxy form and various keto-enol (pyridone) forms, is highly sensitive to the molecular environment, including solvent polarity.[4][5] This dynamic character is not merely a chemical curiosity; it fundamentally governs the molecule's hydrogen bonding capabilities, aromaticity, and overall shape, which in turn dictates its interaction with biological targets. Understanding and controlling this equilibrium is paramount for rational drug design.

Profile of this compound

This compound (CAS: 356518-28-0) merges the advantageous properties of the TFMP and dihydroxypyridine scaffolds.[6][7] The potent electron-withdrawing nature of the C4-trifluoromethyl group is expected to significantly influence the pyridine ring's electronic properties and the tautomeric equilibrium of the C2 and C6 hydroxyl groups. This unique combination makes it a highly attractive, yet underexplored, building block for creating novel chemical entities with potential applications in oncology, fibrosis, and inflammatory diseases.[8][9][10]

Physicochemical Properties and Tautomeric Landscape

Core Compound Properties

A summary of the key physicochemical properties for this compound is presented below. These data are essential for experimental design, including reaction setup, purification, and formulation.

| Property | Value | Reference(s) |

| CAS Number | 356518-28-0 | [6][7] |

| Molecular Formula | C₆H₄F₃NO₂ | [6][7] |

| Molecular Weight | 179.10 g/mol | [7] |

| Appearance | Off-white to light brown solid (predicted) | [11] |

| Storage Conditions | 2-8°C, under inert atmosphere | [6] |

| Hazard Statements | H302, H315, H319, H332 (Harmful if swallowed, Causes skin/eye irritation, Harmful if inhaled) | [6] |

The Tautomeric Equilibrium

This compound can exist as a dynamic equilibrium of at least three major tautomers. The electron-withdrawing -CF3 group is expected to increase the acidity of the N-H and O-H protons, potentially favoring the pyridone forms compared to the unsubstituted 2,6-dihydroxypyridine.[4] The prevalent tautomer in a given environment will dictate its behavior as a hydrogen bond donor and acceptor, a critical feature for molecular recognition by protein targets.

Caption: Tautomeric equilibrium of this compound.

Synthesis and Mechanistic Insights

While dedicated synthetic procedures for this compound are not extensively reported, a robust pathway can be proposed based on established cyclocondensation methodologies for related structures.[2] The most logical approach involves the condensation of a trifluoromethyl-containing β-ketoester with a suitable nitrogen source and a C2 fragment.

Proposed Synthetic Pathway: Cyclocondensation

A highly plausible route is the reaction between ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide. This reaction proceeds via an initial Knoevenagel condensation, followed by an intramolecular cyclization and subsequent tautomerization to yield the thermodynamically stable pyridone system. This method is effective for constructing similarly substituted pyridone heterocycles.[11]

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

The following protocol is adapted from the synthesis of structurally related 3-cyano-2,6-dihydroxy-4-(trifluoromethyl)pyridine and includes a subsequent hydrolysis step.[11]